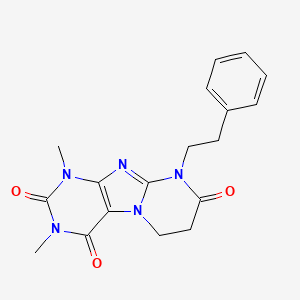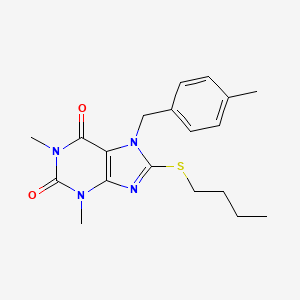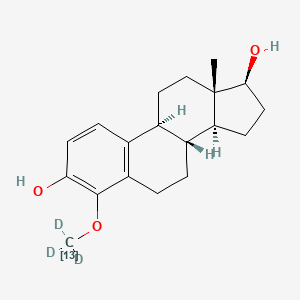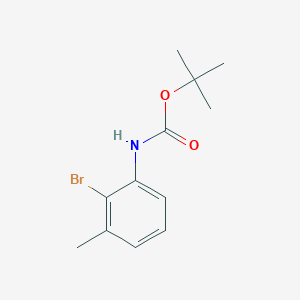
1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including alkylation, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions to maximize yield and purity is crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione is unique due to its specific molecular structure, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Propriétés
Numéro CAS |
476481-03-5 |
|---|---|
Formule moléculaire |
C18H19N5O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1,3-dimethyl-9-(2-phenylethyl)-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione |
InChI |
InChI=1S/C18H19N5O3/c1-20-15-14(16(25)21(2)18(20)26)23-11-9-13(24)22(17(23)19-15)10-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
OYOLMLPQOYIRDY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)



![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)


![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)


